Eremomycin deriv.
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Overview
Description
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These compounds have garnered significant attention due to their potent antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotics . Eremomycin derivatives are structurally complex molecules that exhibit unique properties, making them valuable in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin derivatives typically involves the modification of the eremomycin molecule through various chemical reactions. One common approach is the condensation of eremomycin with different amines, such as pyrrolidine or piperidine, to form amides . The reaction conditions often include the use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and TBTU (benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate . These reactions are typically carried out in an organic solvent, such as dimethylformamide, under mild conditions to preserve the integrity of the eremomycin structure .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the fermentation of the producing microorganism, followed by extraction and purification of eremomycin. Subsequent chemical modifications are performed in controlled environments to produce the desired derivatives . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify and characterize the final products .
Chemical Reactions Analysis
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
Coupling Reagents: PyBOP, TBTU
Solvents: Dimethylformamide, methanol
Major Products Formed
The major products formed from these reactions are various amides, esters, and halogenated derivatives of eremomycin. These modifications enhance the antibacterial activity and pharmacokinetic properties of the original molecule .
Scientific Research Applications
Eremomycin derivatives have a wide range of scientific research applications, including:
Mechanism of Action
Eremomycin derivatives exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death . The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases .
Comparison with Similar Compounds
Eremomycin derivatives are compared with other glycopeptide antibiotics, such as vancomycin and teicoplanin. While all these compounds share a similar mechanism of action, eremomycin derivatives exhibit unique properties, such as improved solubility and enhanced activity against resistant bacterial strains . Similar compounds include:
Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Teicoplanin: Another glycopeptide antibiotic with a broader spectrum of activity and different administration routes.
Eremomycin derivatives stand out due to their structural modifications, which confer advantages in terms of efficacy and reduced resistance development .
Properties
CAS No. |
410077-91-7 |
---|---|
Molecular Formula |
C86H99Cl2N11O25 |
Molecular Weight |
1757.7 g/mol |
IUPAC Name |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-[[4-(4-chlorophenyl)phenyl]methyl]-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H99Cl2N11O25/c1-36(2)24-52(92-7)77(110)98-67-69(105)44-17-23-56(51(88)26-44)120-58-28-45-27-57(73(58)124-84-74(71(107)70(106)59(35-100)121-84)123-62-33-86(6,91)76(109)38(4)118-62)119-48-20-14-42(15-21-48)72(122-61-32-85(5,90)75(108)37(3)117-61)68-83(116)97-66(79(112)93-34-39-8-10-40(11-9-39)41-12-18-46(87)19-13-41)50-29-47(101)30-55(103)63(50)49-25-43(16-22-54(49)102)64(80(113)99-68)96-81(114)65(45)95-78(111)53(31-60(89)104)94-82(67)115/h8-23,25-30,36-38,52-53,59,61-62,64-72,74-76,84,92,100-103,105-109H,24,31-35,90-91H2,1-7H3,(H2,89,104)(H,93,112)(H,94,115)(H,95,111)(H,96,114)(H,97,116)(H,98,110)(H,99,113)/t37-,38-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
InChI Key |
YBCJJQKPOWQKKJ-FXZUCRGVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
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